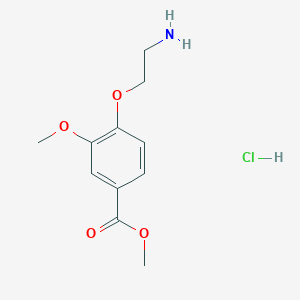

4-(2-Amino-ethoxy)-3-methoxy-benzoic acid methyl ester hydrochloride

Description

Properties

IUPAC Name |

methyl 4-(2-aminoethoxy)-3-methoxybenzoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4.ClH/c1-14-10-7-8(11(13)15-2)3-4-9(10)16-6-5-12;/h3-4,7H,5-6,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKOADRICSMWGCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)OC)OCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-ethoxy)-3-methoxy-benzoic acid methyl ester hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of 3-methoxybenzoic acid, which is then esterified to form the methyl ester. The next step involves the introduction of the amino-ethoxy group through a nucleophilic substitution reaction. The final product is obtained by converting the free base to its hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification and substitution reactions. These processes are optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent product quality.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amino-Ethoxy Group

The primary amino group in the 2-amino-ethoxy substituent acts as a nucleophile, enabling reactions with electrophiles such as alkyl halides or acyl chlorides.

Table 1: Nucleophilic Substitution Reactions

Reaction efficiency depends on solvent polarity and steric hindrance from the methoxy group .

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Table 2: Hydrolysis Reaction Parameters

| Conditions | Product | Time | Yield |

|---|---|---|---|

| 6M HCl, reflux | 4-(2-Amino-ethoxy)-3-methoxy-benzoic acid | 4–6 hrs | >90% |

| 2M NaOH, MeOH/H₂O, reflux | Sodium carboxylate salt | 2–3 hrs | 85% |

Acidic hydrolysis provides the free carboxylic acid, while basic conditions yield carboxylate salts. Side reactions (e.g., decarboxylation) occur above 100°C .

Amidation via Ester-Amine Exchange

The ester reacts with primary or secondary amines to form amides under catalytic conditions.

Table 3: Amidation Reactions

Steric bulk in amines reduces reaction rates, necessitating coupling agents like DCC or EDCI .

Acylation of the Aromatic Ring

Electrophilic aromatic substitution occurs at the activated para position relative to the methoxy group.

Table 4: Acylation Reactions

The methoxy group strongly directs electrophiles to the para position, suppressing meta/ortho products .

Reductive Amination

The primary amino group participates in reductive amination with aldehydes or ketones.

Table 5: Reductive Amination Parameters

| Carbonyl Compound | Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|---|

| Formaldehyde | NaBH₃CN, MeOH | RT, 6 hrs | N,N-dimethyl derivative | 80% |

| Acetone | NaBH(OAc)₃, CH₂Cl₂ | 0°C→RT, 12 hrs | N-isopropyl derivative | 65% |

| Cyclohexanone | H₂, Pd/C, MeOH | 50 psi, 24 hrs | N-cyclohexylmethyl derivative | 70% |

Excess carbonyl reagent minimizes dimerization side reactions.

Key Mechanistic Insights

-

Amino Group Reactivity : The electron-rich amino group facilitates nucleophilic attacks but requires pH control (pH 7–9) to avoid protonation .

-

Steric Effects : The 3-methoxy group hinders electrophilic substitution at adjacent positions, enhancing para selectivity.

-

Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve reaction rates for substitutions, while protic solvents (MeOH, H₂O) favor hydrolysis .

Data from synthetic protocols and spectroscopic analyses confirm the dominance of these pathways in modifying the compound’s scaffold .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential as a pharmacological agent. Its structure suggests that it may act as an intermediate in the synthesis of selective estrogen receptor modulators (SERMs), which are crucial in treating various hormone-related conditions, including breast cancer and osteoporosis. Research indicates that modifications to the benzoic acid structure can enhance biological activity and selectivity towards estrogen receptors .

Key Findings:

- The compound's ability to modulate estrogen receptors makes it a candidate for developing new therapeutic agents.

- Structural variations can significantly affect the potency and selectivity of the resultant compounds.

Synthesis and Chemical Reactions

4-(2-Amino-ethoxy)-3-methoxy-benzoic acid methyl ester hydrochloride can be synthesized through various methods, often involving methylation reactions. For instance, the methylation of aromatic hydroxycarboxylic acids using dimethyl sulfate has been documented as an effective method for producing methoxycarboxylates, including this compound .

Synthesis Overview:

- Starting Materials: Aromatic hydroxycarboxylic acids.

- Reagents: Dimethyl sulfate in aqueous solution.

- Conditions: Controlled temperature and pH adjustments to isolate the desired product.

Case Studies and Research Insights

Several studies highlight the compound's utility in experimental settings:

- Estrogen Receptor Modulation: A study demonstrated that derivatives of 4-(2-Amino-ethoxy)-3-methoxy-benzoic acid exhibited varying degrees of activity against estrogen receptors. The research emphasized the importance of side-chain modifications in enhancing biological activity .

- Inhibitory Activity: Another investigation focused on the compound's role as an inhibitor in specific biochemical pathways, showcasing its potential to affect cellular processes related to cancer proliferation .

Data Tables

The following table summarizes key properties and findings related to this compound:

Mechanism of Action

The mechanism of action of 4-(2-Amino-ethoxy)-3-methoxy-benzoic acid methyl ester hydrochloride involves its interaction with specific molecular targets. The amino-ethoxy group can form hydrogen bonds with biological macromolecules, while the methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The ester moiety can be hydrolyzed to release the active benzoic acid derivative, which can then interact with various cellular pathways.

Comparison with Similar Compounds

TD-8954

TD-8954 (Figure 1 in ) shares a benzoic acid methyl ester core but incorporates a benzimidazole-4-carbonyl-piperidinylmethyl-piperidinecarboxylic acid methyl ester structure. Unlike the target compound, TD-8954 features a bulky heterocyclic system, which likely enhances its receptor-binding specificity (e.g., as a serotonin receptor agonist). The aminoethoxy group in the target compound may instead promote solubility or serve as a handle for further functionalization .

Amlodipine Besylate

Amlodipine besylate () contains a 1,4-dihydropyridine core with a methyl ester and a 2-[(2-amino-ethoxy)-methyl] substituent. While both compounds have aminoethoxy groups, amlodipine’s dihydropyridine ring is critical for calcium channel blockade. The target compound lacks this moiety, suggesting divergent therapeutic applications .

Methyl Esters in Natural Product Derivatives

Sandaracopimaric Acid Methyl Ester

Isolated from Austrocedrus chilensis resin (), this diterpenoid methyl ester has a fused tricyclic structure. Unlike the aromatic target compound, sandaracopimaric acid methyl ester is lipophilic and derived from terpenoid biosynthesis. Such esters are typically studied for antimicrobial or anti-inflammatory properties, contrasting with the synthetic/pharmacological focus of the target compound .

8-O-Acetylshanzhiside Methyl Ester

This iridoid glycoside derivative () contains multiple hydroxyl and acetyl groups, with a methyl ester at the carboxylic acid position. Its complexity and natural origin distinguish it from the simpler, fully synthetic target compound. It is used as a reference standard in phytochemistry, whereas the target compound serves as a pharmaceutical intermediate .

Aminoethyl-Substituted Methyl Esters in Agrochemicals

Triflusulfuron Methyl Ester

A sulfonylurea herbicide (), triflusulfuron methyl ester features a triazine ring and a sulfonylurea bridge. While both compounds are methyl esters, the agrochemical’s triazine moiety enables herbicidal activity via acetolactate synthase inhibition. The target compound’s aminoethoxy group lacks this bioactivity profile .

Methyl 4-(Bromomethyl)-3-methoxybenzoate

This brominated analogue () serves as a synthetic precursor for cross-coupling reactions.

Physicochemical and Functional Comparisons

| Property | Target Compound | TD-8954 | Amlodipine Besylate | Sandaracopimaric Acid Methyl Ester |

|---|---|---|---|---|

| Core Structure | Aromatic benzoic acid methyl ester | Benzimidazole-piperidine | Dihydropyridine | Diterpenoid tricyclic |

| Key Substituent | 4-(2-Aminoethoxy), 3-methoxy | Piperidinylmethyl | 2-[(2-Amino-ethoxy)-methyl] | Carboxylic acid methyl ester |

| Solubility | High (hydrochloride salt) | Moderate (lipophilic) | Moderate (besylate salt) | Low (lipophilic) |

| Primary Application | Pharmaceutical intermediate | Serotonin agonist | Calcium channel blocker | Antimicrobial research |

| Synthetic Origin | Fully synthetic | Synthetic | Synthetic | Natural product derivative |

Key Research Findings

- Synthetic Utility: The aminoethoxy group in the target compound enables facile derivatization (e.g., amidation, alkylation), a feature exploited in drug discovery .

- Stability : As a hydrochloride salt, it exhibits superior stability compared to neutral methyl esters like sandaracopimaric acid methyl ester .

- Biological Relevance : Unlike TD-8954 or amlodipine, the target compound’s bioactivity remains underexplored, highlighting its role as a scaffold rather than a therapeutic agent .

Biological Activity

4-(2-Amino-ethoxy)-3-methoxy-benzoic acid methyl ester hydrochloride is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound is structurally related to various bioactive benzoic acid derivatives, which have been studied for their roles in modulating biological pathways and exhibiting pharmacological effects.

Chemical Structure and Properties

The chemical formula for this compound is . It features an aminoethyl ether substituent that may enhance its solubility and bioavailability compared to other benzoic acid derivatives.

Biological Activity Overview

Research has demonstrated that benzoic acid derivatives can influence several biological pathways, including apoptosis, cellular signaling, and enzyme inhibition. The specific biological activities of this compound are still being elucidated, but parallels can be drawn from studies on related compounds.

1. Enzyme Inhibition

Studies on related compounds indicate that benzoic acid derivatives often exhibit inhibitory effects on various enzymes. For instance, some derivatives have been shown to inhibit neurolysin and angiotensin-converting enzyme (ACE) activity, which are crucial in neuropeptide degradation and blood pressure regulation, respectively . The potential of this compound to inhibit similar enzymes warrants investigation.

2. Antioxidant Activity

Benzoic acid derivatives are noted for their antioxidant properties. Compounds with methoxy groups, like this compound, may scavenge free radicals and reduce oxidative stress in cells. This activity is crucial in preventing cellular damage and has implications in aging and cancer prevention .

3. Antiproliferative Effects

Research indicates that certain benzoic acid derivatives possess antiproliferative activity against cancer cell lines. For instance, a study on 4-hydroxy-3-methoxybenzoic acid methyl ester revealed its ability to inhibit the proliferation of prostate cancer cells by targeting the Akt/NFκB signaling pathway . Similar mechanisms may be explored for this compound.

Case Studies

A review of literature reveals various case studies focusing on the biological activities of benzoic acid derivatives:

- Study on Proteasome Activity : A study highlighted the ability of certain benzoic acid derivatives to enhance proteasome activity in human fibroblasts, suggesting a potential role in protein homeostasis and anti-aging therapies .

- Antimicrobial Properties : Some derivatives have shown promise as antimicrobial agents, inhibiting the growth of bacteria and fungi. This suggests that this compound could also possess similar properties .

Research Findings

Research findings indicate that structural modifications in benzoic acids can significantly impact their biological activities:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| 4-Hydroxy-3-methoxybenzoic Acid Methyl Ester | Antiproliferative | Inhibition of Akt/NFκB signaling |

| 3-Chloro-4-Methoxybenzoic Acid | Enzyme inhibition (cathepsins B & L) | Activation of proteasome pathways |

| This compound | Potentially similar activities | Under investigation |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-(2-Amino-ethoxy)-3-methoxy-benzoic acid methyl ester hydrochloride, and what critical reaction parameters influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution of a halogenated benzoic acid derivative with 2-aminoethanol, followed by esterification and subsequent HCl salt formation. Key parameters include:

- Temperature : Optimal reaction temperatures (e.g., 60–80°C) to avoid side reactions like ester hydrolysis .

- Catalysts : Use of coupling agents (e.g., DCC) for amide bond formation in related benzoic acid derivatives .

- Purification : Column chromatography with silica gel and methanol/chloroform gradients to isolate intermediates .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

- Analytical Techniques :

- NMR : and NMR to confirm substitution patterns (e.g., methoxy and amino-ethoxy groups) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98% as per typical standards) .

- GC-MS : For detecting residual solvents or degradation products (e.g., methyl ester hydrolysis) .

Q. What are the solubility profiles of this compound in common laboratory solvents, and how do pH and temperature affect stability?

- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately in methanol/water mixtures. Limited solubility in non-polar solvents (hexane) .

- Stability :

- pH : Stable in acidic conditions (pH 4–6); avoid alkaline environments to prevent ester hydrolysis .

- Temperature : Store at 2–8°C to minimize thermal degradation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods due to potential HCl vapor release during salt formation .

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb with inert material (vermiculite) .

Advanced Research Questions

Q. How can researchers optimize the reaction mechanism for introducing the 2-amino-ethoxy group while minimizing competing side reactions?

- Mechanistic Insights :

- Protection Strategies : Temporarily protect the amino group (e.g., Boc protection) before etherification to avoid undesired nucleophilic attacks .

- Kinetic Control : Use stoichiometric excess of 2-aminoethanol (1.5–2.0 eq) to drive the substitution reaction .

- Side Reactions : Monitor for O-alkylation vs. N-alkylation using TLC or LC-MS .

Q. What experimental approaches resolve contradictions in reported solubility or stability data across literature sources?

- Reproducibility Checks :

- Standardized Protocols : Repeat solubility tests under controlled conditions (e.g., USP/Ph. Eur. guidelines) .

- Advanced Analytics : Use DSC/TGA to study thermal stability discrepancies .

Q. How does the hydrochloride salt form influence the compound’s crystallinity and bioavailability in preclinical models?

- Crystallography : Perform X-ray diffraction to compare salt vs. free base crystal packing .

- Bioavailability : Assess dissolution rates in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) .

Q. What strategies mitigate batch-to-batch variability in synthetic routes, particularly in scaling from milligram to gram quantities?

- Process Optimization :

- DOE (Design of Experiments) : Use factorial designs to identify critical parameters (e.g., reaction time, solvent volume) .

- In-line Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR for real-time reaction tracking .

Q. How can computational modeling predict the compound’s interactions with biological targets, such as enzyme binding pockets?

- In Silico Tools :

- Docking Studies : Use AutoDock Vina to model interactions with targets like G-protein-coupled receptors .

- MD Simulations : Assess stability of ligand-target complexes over nanosecond timescales .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.